(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride
Description
Chemical Name: (2S)-4,4,4-Trifluorobutan-2-amine Hydrochloride
Molecular Formula: C₄H₉ClF₃N
Molar Mass: 163.57 g/mol
CAS Number: 2645436-30-0
Structural Features: A chiral secondary amine with a trifluoromethyl group at the terminal carbon (C4) and a hydrochloride salt. The (2S) configuration imparts stereochemical specificity, critical for applications in asymmetric synthesis or pharmaceuticals.
Properties
IUPAC Name |
(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-3(8)2-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPCHYIHXMCLJ-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of butan-2-amine with trifluoromethylating agents under controlled conditions
Industrial Production Methods
In industrial settings, the production of (2S)-4,4,4-trifluorobutan-2-amine;hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants with unique properties.
Mechanism of Action
The mechanism of action of (2S)-4,4,4-trifluorobutan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Structural Isomers
4,4,4-Trifluorobutan-1-amine Hydrochloride
- Molecular Formula : C₄H₉ClF₃N (identical to the target compound)
- CAS Number : 84153-82-2
- Key Differences: The amine group is at position C1 instead of C2.
- Applications : Used as a building block in agrochemicals, but its lack of chirality limits use in enantioselective synthesis.
(2S)-1,1,1-Trifluorobutan-2-amine Hydrochloride
Fluorinated Amino Acid Derivatives
(2S,3S)-4,4,4-Trifluorovaline Hydrochloride
- Molecular Formula : C₅H₁₀ClF₃N₂O₂
- Synthesis : Derived from oxidative rearrangement of oxazolines, emphasizing stereochemical control .
- Comparison : The carboxylate group introduces acidity (pKa ~2.5), distinguishing it from the neutral amine hydrochloride. Used in peptide-based drug design.
2-Amino-4,4,4-Trifluorobutanoic Acid Hydrochloride
Chiral Fluorinated Amines in Pharmaceuticals
(2S)-4,4-Difluoropyrrolidine-2-carboxamide Hydrochloride
- CAS Number : 426844-51-1
- Structural Difference : A pyrrolidine ring with difluorination at C4. The carboxamide group enables hydrogen bonding with biological targets, making it a protease inhibitor candidate.
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
Physicochemical Properties
Notes:
- The hydrochloride salt form enhances water solubility for all compounds.
- LogP values reflect increased lipophilicity in non-ionic analogs (e.g., methyl esters).
Biological Activity
(2S)-4,4,4-Trifluorobutan-2-amine;hydrochloride is a fluorinated amine that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and alters its interaction with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C4H8F3N·HCl
- Molecular Weight : 163.57 g/mol
- CAS Number : 2645436-30-0
- Chirality : The compound exhibits chirality due to the presence of a chiral center, leading to enantiomeric forms that may exhibit different biological activities.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its trifluoromethyl group, which is known to modulate various biological pathways. Research indicates that compounds with this structural feature can enhance the potency and selectivity of drug candidates.
Key Biological Activities
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurological disorders.
- Interaction with Biological Targets : The trifluoromethyl group allows for significant interactions with receptors and enzymes, influencing metabolic pathways critical for pharmacodynamics.
Case Studies
- Study on Fluorinated Amines : A study investigated the effects of various fluorinated amines on drug resistance in cancer cell lines. This compound was noted for its ability to enhance intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines, suggesting a potential role in overcoming drug resistance .
- Inhibition Studies : Research on selective inhibitors for phospholipase A2 (PLA2) enzymes demonstrated that derivatives containing trifluoromethyl groups could selectively inhibit specific PLA2 isoforms. The introduction of trifluoromethyl groups was found to significantly enhance the inhibitory potency of certain analogs .
Comparative Analysis
The following table summarizes key features and biological activities of this compound compared to related compounds:
| Compound Name | CAS Number | Key Features | Notable Biological Activity |
|---|---|---|---|
| (2S)-4,4,4-Trifluorobutan-2-amine | 2645436-30-0 | Trifluoromethyl group, chiral | Neuroprotective effects; potential in drug resistance |
| 1-Amino-3,3,3-trifluoropropane | 1335560-91-3 | Similar trifluoromethyl structure | Modulation of metabolic pathways |
| 1-Methyl-3,3,3-trifluoropropylamine | 37143-52-5 | Additional methyl group | Altered steric hindrance affects reactivity |
The precise mechanism through which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound's ability to interact with specific receptors and enzymes is mediated by its lipophilic nature and the electronic effects imparted by the trifluoromethyl group.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2S)-4,4,4-trifluorobutan-2-amine hydrochloride with high enantiomeric purity?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen or argon to prevent moisture interference, as fluorinated compounds are sensitive to hydrolysis .
- Chiral Resolution : Use chiral auxiliaries or catalysts during synthesis to ensure stereochemical integrity. For example, enantioselective reduction of ketones or enzymatic resolution methods can achieve high enantiomeric excess .
- Purification : Employ crystallization or chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate the (2S)-enantiomer. Evidence suggests >95% purity is achievable via these methods .
Q. How can researchers confirm the stereochemical configuration of (2S)-4,4,4-trifluorobutan-2-amine hydrochloride?
- Methodological Answer :
- Chiral HPLC : Compare retention times with known (2R)- and (2S)-enantiomer standards. Chiral columns like Chiralpak® IA/IB are effective for separating fluorinated amines .
- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (2S)-configured analogs. For example, related trifluorinated compounds exhibit distinct optical activities (e.g., [α]D = -20.9° for methyl (S)-4,4,4-trifluoro-3-hydroxybutanoate) .
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (2S)-configuration, particularly if novel synthetic routes are used .
Q. What analytical methods are recommended for purity assessment and structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -70 ppm for CF) and NMR for amine proton identification .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) for purity assessment. Chiral HPLC ensures enantiomeric purity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (MW = 163.57 g/mol) and detect impurities .
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s physicochemical properties in drug discovery contexts?
- Methodological Answer :
- Lipophilicity : Fluorine atoms increase lipophilicity (logP), enhancing membrane permeability. Use shake-flask or chromatographic methods to measure logP .
- Metabolic Stability : The CF group resists oxidative metabolism. Perform liver microsome assays to compare metabolic half-life (t) with non-fluorinated analogs .
- Solubility : The hydrochloride salt improves aqueous solubility. Use dynamic light scattering (DLS) or nephelometry to quantify solubility in buffered solutions (e.g., PBS at pH 7.4) .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., cell-based vs. biochemical assays) to rule out false positives/negatives. For example, discrepancies in IC values may arise from off-target effects in cell-based systems .
- Physicochemical Profiling : Evaluate compound stability under assay conditions (e.g., pH, temperature). Fluorinated amines may degrade in acidic media, skewing activity data .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Z’-factor analysis) to ensure assay robustness .
Q. How to design experiments to study the compound’s interactions with biological targets?
- Methodological Answer :
- Computational Modeling : Perform molecular docking or molecular dynamics simulations to predict binding modes with targets like GPCRs or enzymes. QSAR models can prioritize analogs for synthesis .
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) and stoichiometry .
- Cellular Assays : Conduct calcium flux or cAMP assays to evaluate functional activity in target-expressing cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
